molecular formula C9H16N5O8P B1436489 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine CAS No. 73477-63-1

2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine

Cat. No.: B1436489
CAS No.: 73477-63-1
M. Wt: 353.23 g/mol
InChI Key: OCLCLRXKNJCOJD-UMMCILCDSA-N
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Description

2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine is a metabolite in the purine metabolism pathway. It is formed by the hydrolysis of guanosine triphosphate (GTP) by the enzyme GTP cyclohydrolase II . This compound plays a crucial role in the biosynthesis of riboflavin (vitamin B2) and other related compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine involves multiple steps. Initially, GTP cyclohydrolase II hydrolyzes the 8,9 bond of GTP to form 2-amino-5-formylamino-6-(5-phospho-D-ribosylamino)pyrimidin-4(3H)-one. This intermediate is then de-formylated by 2-amino-5-formylamino-6-ribosylaminopyrimidin-4(3H)-one 5’-monophosphate deformylase to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the enzymatic synthesis route described above can be adapted for large-scale production using biotechnological approaches, such as recombinant DNA technology to overexpress the necessary enzymes in microbial hosts.

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deamination: Requires the enzyme diaminohydroxyphosphoribosylaminopyrimidine deaminase and water (H₂O).

    Hydrolysis: Typically involves water and specific enzymes that catalyze the reaction under physiological conditions.

Major Products Formed

Scientific Research Applications

2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its role as an intermediate in the purine metabolism pathway. It is formed by the hydrolysis of GTP by GTP cyclohydrolase II and is further processed by other enzymes to produce riboflavin and related compounds . The molecular targets include various enzymes involved in the purine metabolism pathway, such as GTP cyclohydrolase II and diaminohydroxyphosphoribosylaminopyrimidine deaminase.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role in the purine metabolism pathway and its involvement in the biosynthesis of riboflavin. Its formation and subsequent reactions are catalyzed by specific enzymes, making it a critical intermediate in these biochemical processes .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-[(2,5-diamino-6-oxo-1H-pyrimidin-4-yl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N5O8P/c10-3-6(13-9(11)14-7(3)17)12-8-5(16)4(15)2(22-8)1-21-23(18,19)20/h2,4-5,8,15-16H,1,10H2,(H2,18,19,20)(H4,11,12,13,14,17)/t2-,4-,5-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLCLRXKNJCOJD-UMMCILCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)NC2=C(C(=O)NC(=N2)N)N)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)NC2=C(C(=O)NC(=N2)N)N)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501031465, DTXSID601146968
Record name 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Diamino-6-[(5-O-phosphono-β-D-ribofuranosyl)amino]-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73477-63-1
Record name 2,5-Diamino-6-[(5-O-phosphono-β-D-ribofuranosyl)amino]-4(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73477-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diamino-6-[(5-O-phosphono-β-D-ribofuranosyl)amino]-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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